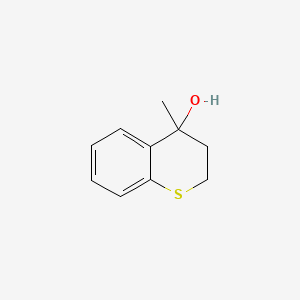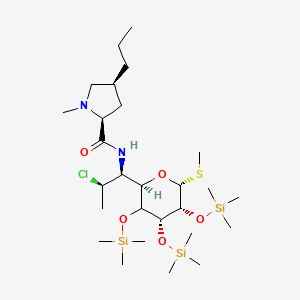![molecular formula C6H10O3 B590605 Mevalonolactone, RS-, [5-3H] CAS No. 125441-02-3](/img/structure/B590605.png)
Mevalonolactone, RS-, [5-3H]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mevalonolactone, RS-, [5-3H] is a tritiated form of mevalonolactone, a lactone derived from mevalonic acid. It is a key intermediate in the biosynthesis of terpenes and steroids, playing a crucial role in the mevalonate pathway. This compound is often used in biochemical research to study metabolic pathways and enzyme activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mevalonolactone can be synthesized from mevalonic acid through a dehydration reaction. The process involves the removal of water from mevalonic acid, resulting in the formation of the lactone ring. This reaction typically requires acidic conditions and elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of mevalonolactone involves similar dehydration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality mevalonolactone .
Analyse Chemischer Reaktionen
Types of Reactions
Mevalonolactone undergoes various chemical reactions, including:
Oxidation: Mevalonolactone can be oxidized to form mevalonic acid.
Reduction: Reduction of mevalonolactone can yield mevalonic acid or other reduced derivatives.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the lactone ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include mevalonic acid, various mevalonolactone derivatives, and other related compounds .
Wissenschaftliche Forschungsanwendungen
Mevalonolactone, RS-, [5-3H] is widely used in scientific research due to its role in the mevalonate pathway. Some key applications include:
Biochemistry: Studying enzyme activities and metabolic pathways.
Medicine: Investigating the effects of statins and other cholesterol-lowering drugs.
Chemistry: Synthesizing various terpenes and steroids.
Industry: Producing high-value chemicals and pharmaceuticals
Wirkmechanismus
Mevalonolactone exerts its effects by participating in the mevalonate pathway, a crucial metabolic pathway for the biosynthesis of terpenes and steroids. It acts as a precursor to mevalonic acid, which is then converted into isopentenyl pyrophosphate (IPP) and other important intermediates. The pathway involves several enzymes, including HMG-CoA reductase, which is a key regulatory enzyme .
Vergleich Mit ähnlichen Verbindungen
Mevalonolactone is similar to other lactones and mevalonic acid derivatives. Some related compounds include:
Mevalonic acid: The precursor to mevalonolactone, involved in the same metabolic pathway.
Isopentenyl pyrophosphate (IPP): A downstream product in the mevalonate pathway.
Other lactones: Compounds with similar ring structures but different functional groups.
Mevalonolactone is unique due to its specific role in the mevalonate pathway and its use in studying metabolic processes and enzyme activities.
Eigenschaften
IUPAC Name |
4-hydroxy-4-methyl-5,5-ditritiooxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i2T2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVXNLLUYHCIIH-BMCFWTDKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1(COC(=O)CC1(C)O)[3H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745474 |
Source


|
| Record name | 4-Hydroxy-4-methyl(5,5-~3~H_2_)oxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125441-02-3 |
Source


|
| Record name | 4-Hydroxy-4-methyl(5,5-~3~H_2_)oxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
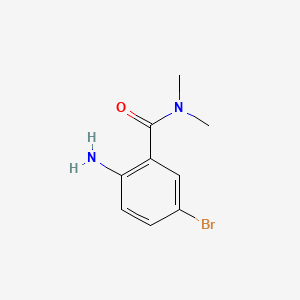
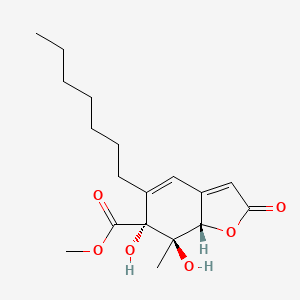
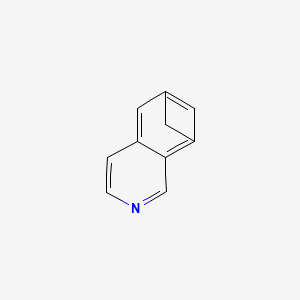
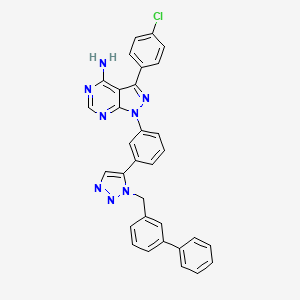
![4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester](/img/structure/B590528.png)
![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)
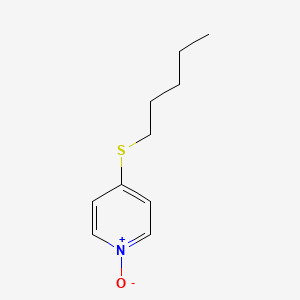
![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)
![4-[(2-fluorophenyl)methyl]-1,1-dioxo-N-(3-pyridin-4-yl-1H-indazol-5-yl)-1,4-thiazinane-2-carboxamide](/img/structure/B590534.png)
![Hydroxy[(3-methylbutanoyl)amino]acetic acid](/img/structure/B590536.png)
